2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride CAS 135206-88-1
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride CAS 135206-88-1
An In-depth Technical Guide to 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (CAS 135206-88-1)
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: Unpacking a Versatile Synthetic Intermediate
In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a chemical building block is measured by its reactivity, versatility, and the molecular motifs it can introduce. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, identified by its CAS number 135206-88-1, is a prime example of such a crucial intermediate. This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to effectively and safely leverage this reagent in their discovery and development workflows.
Core Chemical and Physical Identity
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a substituted imidazole derivative presented as its hydrochloride salt. This salt form enhances its stability and solubility in polar solvents, which is a critical consideration for its practical application in reaction media.
Molecular Structure
The structure features an imidazole ring N-substituted with an ethyl group and C-substituted at the 2-position with a chloromethyl group. This specific arrangement is the source of its synthetic utility.
Caption: Chemical structure of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride.
Physicochemical Data Summary
The following table summarizes the key computed and reported properties of the compound. This data is essential for planning experiments, including stoichiometry calculations and solvent selection.
| Property | Value | Source |
| CAS Number | 135206-88-1 | Advanced ChemBlocks[1] |
| Molecular Formula | C₆H₁₀Cl₂N₂ | PubChem[2] |
| Formula Weight | 181.06 g/mol | PubChem[2] |
| Appearance | White to light yellow crystalline powder | ChemBK (analog)[3] |
| Solubility | Soluble in water and alcohol solvents | ChemBK (analog)[3] |
| IUPAC Name | 2-(chloromethyl)-1-ethylimidazole;hydrochloride | PubChem[2] |
The Heart of the Matter: Reactivity and Synthetic Logic
The utility of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride stems directly from the chloromethyl group at the C2 position . This group functions as a potent electrophilic site, primed for nucleophilic substitution reactions.
Causality of Reactivity: The imidazole ring's electron-withdrawing nature, combined with the inherent electronegativity of the chlorine atom, polarizes the C-Cl bond. This polarization makes the methylene carbon (-CH₂-) highly susceptible to attack by a wide range of nucleophiles. The chlorine atom serves as an excellent leaving group, facilitating the formation of new covalent bonds.
Caption: General reaction pathway illustrating the compound's electrophilic nature.
This reactivity makes it an ideal reagent for introducing the 1-ethyl-1H-imidazol-2-ylmethyl moiety into target molecules, a common structural feature in pharmacologically active compounds.
Synthesis and Purification Workflow
While multiple proprietary methods exist, a robust and logical synthesis route can be extrapolated from established chemical principles for similar imidazole derivatives.[4] The most common approach involves the chlorination of the corresponding alcohol precursor.
Proposed Synthetic Pathway
The synthesis is logically a two-step process: formation of the alcohol precursor followed by its conversion to the target chloromethyl compound.
Caption: Logical workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Chlorination
This protocol is a representative methodology based on the chlorination of a hydroxymethyl-imidazole with thionyl chloride (SOCl₂), a standard and effective procedure.[4]
Materials:
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(1-Ethyl-1H-imidazol-2-yl)methanol
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Thionyl chloride (SOCl₂)
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Anhydrous Diethyl Ether
-
Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (in a suitable solvent, e.g., ether)
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve (1-Ethyl-1H-imidazol-2-yl)methanol in anhydrous DCM.
-
Causality: The use of flame-dried glassware and a nitrogen atmosphere is critical to prevent the reaction of highly reactive thionyl chloride with atmospheric moisture, which would produce corrosive HCl gas and reduce yield.
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-
Cooling: Cool the solution to 0°C in an ice-water bath.
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Causality: The reaction between the alcohol and thionyl chloride is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.
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-
Reagent Addition: Add thionyl chloride dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 5°C.
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Causality: Slow, dropwise addition prevents a dangerous temperature spike and allows for the controlled evolution of gaseous byproducts (SO₂ and HCl).
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-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
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Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Trustworthiness: This step should be performed in a well-ventilated fume hood with appropriate acid scrubbing, as the vapors are corrosive.
-
-
Precipitation and Isolation: Re-dissolve the crude residue in a minimal amount of cold DCM and add anhydrous diethyl ether until a precipitate forms.
-
Causality: The hydrochloride salt of the product is typically much less soluble in non-polar ethers than in DCM. This solvent/anti-solvent technique is a classic method for precipitating and purifying polar organic salts.
-
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether to remove non-polar impurities, and dry under vacuum to yield the final product.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating and trustworthy characterization.
| Analytical Method | Purpose & Expected Results |
| ¹H NMR | Structure Confirmation: Expect signals for the ethyl group (a quartet and a triplet), a singlet for the chloromethyl (-CH₂Cl) protons, and two distinct signals for the imidazole ring protons. |
| ¹³C NMR | Carbon Skeleton Confirmation: Will show distinct peaks for each unique carbon atom in the molecule, including the methylene of the chloromethyl group and the carbons of the ethyl group and imidazole ring. |
| Mass Spectrometry | Molecular Weight Verification: The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₉ClN₂) and a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). |
| FT-IR Spectroscopy | Functional Group Identification: Key stretches would include C-H (aliphatic and aromatic), C=N and C=C (imidazole ring), and the C-Cl bond.[5] |
| HPLC | Purity Assessment: A high-performance liquid chromatography analysis using a suitable column and mobile phase will determine the purity of the sample, separating it from any starting material or byproducts. |
Core Applications in Drug Discovery
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is not an end product but a valuable starting material. Its primary role is to serve as an electrophile for attaching the substituted imidazole ring to a larger molecular scaffold. The imidazole motif is a well-known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6]
Key Synthetic Transformations:
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N-Alkylation: Reacting with primary or secondary amines to form substituted aminomethyl imidazoles. This is a common strategy for building ligands for various biological targets.
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O-Alkylation: Reacting with alcohols or phenols to form ether linkages.
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S-Alkylation: Reacting with thiols to form thioethers, a reaction used in the synthesis of various biologically active molecules.[7]
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C-Alkylation: Reacting with soft carbon nucleophiles like enolates or organometallics to form new carbon-carbon bonds.
The presence of chlorine-containing molecules is significant in a vast number of pharmaceuticals, making chloro-substituted intermediates like this one highly relevant in drug discovery pipelines.[6]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is essential for laboratory safety.
GHS Hazard Identification
The compound is classified with the following hazards according to GHS notifications.[2]
| Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H318 | Causes serious eye damage | Eye Damage, Category 1 |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
Safe Handling Protocol
-
Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Chemical safety goggles (meeting ANSI Z87.1 standards).
-
A flame-retardant lab coat.
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Chemically resistant gloves (e.g., nitrile), inspected before use.
-
-
Handling: Avoid generating dust. Weigh out the material carefully. Keep the container tightly sealed when not in use. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, and well-ventilated area. The container should be tightly closed to prevent moisture absorption, as the compound is hygroscopic. Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.
References
-
2-(Chloromethyl)-1-methylimidazole hydrochloride - Introduction. ChemBK. [Link]
-
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
2-(Chloromethyl)-1H-imidazole hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride (C6H9ClN2). PubChemLite. [Link]
-
Safety data sheet. Pramol-Chemie AG. [Link]
-
Material Safety Data Sheet - 1,6-Hexanediamine dihydrochloride, 99%. Cole-Parmer. [Link]
-
Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem.com. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]
-
Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. PubMed. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Center for Biotechnology Information. [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. SpringerLink. [Link]
- Method for preparing medetomidine and its salts.
- Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
Sources
- 1. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride 95% | CAS: 135206-88-1 | AChemBlock [achemblock.com]
- 2. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | C6H10Cl2N2 | CID 47003216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pramol.com [pramol.com]

